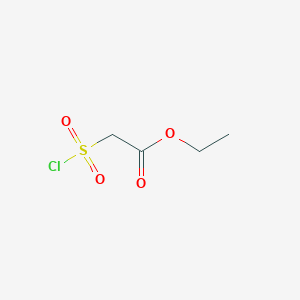

Ethyl 2-(chlorosulfonyl)acetate

Overview

Description

Ethyl 2-(chlorosulfonyl)acetate (CAS 55896-93-0; molecular formula: C₄H₇ClO₄S; MW: 186.61 g/mol) is a versatile sulfonyl chloride ester widely used in organic synthesis. It serves as a key intermediate for preparing sulfonamide derivatives, which are critical in medicinal chemistry and materials science . The compound is synthesized via reactions such as the treatment of chlorosulfonylacetyl chloride with ethanol, yielding a liquid product (bp 123–126°C at 15 mmHg) with a 55% yield . Its reactive chlorosulfonyl group enables facile nucleophilic substitution, making it valuable for constructing sulfonamides, sulfonate esters, and heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(chlorosulfonyl)acetate can be synthesized through the reaction of ethyl acetate with chlorosulfonic acid. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group in ethyl acetate with a chlorosulfonyl group .

Industrial Production Methods: In industrial settings, the production of ethyl (chlorosulfonyl)acetate involves the use of chlorosulfonyl chloride and ethyl acetate. The reaction is carried out under controlled conditions to ensure the efficient formation of the desired product. The process requires careful handling of reagents due to their corrosive nature .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chlorosulfonyl)acetate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.

Hydrolysis: In the presence of water, it can hydrolyze to form ethyl acetate and sulfuric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, which can replace the chlorosulfonyl group.

Water: For hydrolysis reactions.

Major Products Formed:

Ethyl acetate: Formed during hydrolysis.

Sulfuric acid: A by-product of hydrolysis.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 2-(chlorosulfonyl)acetate is primarily utilized as a reagent in organic synthesis. Its applications include:

- Synthesis of Sulfonamides : The compound is employed in the preparation of various sulfonamide derivatives, which have shown biological activity against a range of pathogens. For instance, it has been used to synthesize N-aryl-2-arylethenesulfonamides that exhibit potent anticancer activity .

- Cholesterol Acyltransferase Inhibition : It serves as a drug candidate inhibiting the enzyme cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism. This inhibition has potential therapeutic implications for treating hyperlipidemia .

Pharmacological Applications

This compound has demonstrated significant pharmacological effects:

- Antimicrobial Activity : Studies indicate that this compound possesses antibacterial and antifungal properties. Concentrations ranging from 2% to 5% show bactericidal effects against pathogens like Haemophilus and Pseudomonas, making it useful in clinical settings for treating infections .

- Antileishmanial and Antitrypanosomal Activity : Research has highlighted its effectiveness against leishmaniasis and trypanosomiasis, diseases caused by parasitic infections. The compound's efficacy was evaluated through various biological assays, demonstrating promising results .

Industrial Applications

In industrial contexts, this compound finds utility in:

- Production of Vinyl Acetate Monomer : It is involved in manufacturing vinyl acetate monomer (VAM), which is a precursor for various polymers and resins used in adhesives, paints, and coatings. This process accounts for a significant portion of acetic acid consumption globally .

- Food Additive : The compound is also used as a food additive and preservative, commonly found in vinegar solutions at concentrations of 3% to 9%. Its role as an acidulant enhances flavor while preserving food products .

Case Study 1: Anticancer Activity

A series of studies focused on the synthesis of N-aryl sulfonamides derived from this compound demonstrated potent cytotoxicity against various cancer cell lines. In vivo experiments using nude mice xenograft models showed significant tumor size reduction when treated with these compounds, indicating their potential as anticancer agents .

Case Study 2: Cholesterol Management

Research evaluating the cholesterol-lowering effects of ACAT inhibitors derived from this compound revealed promising results in animal models. These studies suggest that compounds targeting this enzyme could lead to effective treatments for managing cholesterol levels and preventing cardiovascular diseases .

Mechanism of Action

The mechanism of action of ethyl (chlorosulfonyl)acetate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the substitution of the chlorosulfonyl group with other functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Methyl 2-(Chlorosulfonyl)acetate

Structural Difference : Replaces the ethyl ester with a methyl group (C₃H₅ClO₄S; MW: 172.59 g/mol).

Key Properties :

- Reactivity: Similar electrophilicity at the sulfonyl chloride group but altered lipophilicity due to the smaller ester.

- Applications: Used in radical-mediated sulfonamide synthesis under sodium dispersion and ultrasonication, achieving high yields (e.g., 79% for methyl 2-(N-(4-thiophen-2-yl)oxazol-2-yl)sulfamoyl)acetate) .

- Advantages: Faster reaction kinetics in some cases due to reduced steric hindrance .

| Parameter | This compound | Mthis compound |

|---|---|---|

| Molecular Weight (g/mol) | 186.61 | 172.59 |

| Boiling Point | 123–126°C (15 mmHg) | Not reported |

| Yield in Sulfonamide Syn. | ~55% | ~79% |

Aryl-Substituted Chlorosulfonyl Acetates

Examples :

- Ethyl 2-(2-(Chlorosulfonyl)-4,5-dimethoxyphenyl)acetate (C₁₂H₁₃ClO₆S; MW: 344.75 g/mol): Incorporates electron-donating methoxy groups on the aromatic ring . Reactivity: Enhanced stability of intermediates due to resonance effects from methoxy substituents.

- Ethyl 2-(N-(4-Methoxyphenyl)sulfamoyl)acetate (C₁₁H₁₅NO₅S; MW: 273.31 g/mol): Sulfonamide derivative with a 4-methoxyphenyl group . Properties: Solid (mp 74–76°C) with improved handling safety compared to the liquid parent compound. Biological Relevance: Evaluated for anticancer and antibacterial activities due to sulfonamide pharmacophores .

| Parameter | This compound | Ethyl 2-(N-(4-Methoxyphenyl)sulfamoyl)acetate |

|---|---|---|

| Physical State | Oil | Pale yellow solid |

| Melting Point | N/A | 74–76°C |

| Yield | 55% | 79% |

Cyclic Sulfone Derivatives

Example : Ethyl benzo[e][1,2]oxathiine-3-carboxylate 2,2-dioxide (C₁₁H₁₀O₅S; MW: 254.26 g/mol) .

- Structural Feature : Chlorosulfonyl group integrated into a six-membered ring.

- Reactivity: Limited electrophilicity due to ring strain stabilization; requires harsh conditions (e.g., 90°C in dichloroethane) for synthesis.

- Applications : Investigated as inhibitors of tumor-associated carbonic anhydrases .

Esters with Alternative Functional Groups

Examples :

- Ethyl 2-(4-chlorophenoxy)acetoacetate (C₁₂H₁₃ClO₄; MW: 272.68 g/mol) : Replaces chlorosulfonyl with a phenoxy group. Reactivity: Phenoxy group acts as a leaving group in nucleophilic aromatic substitution.

- Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate (C₁₀H₁₀Cl₂O₂S; MW: 289.16 g/mol) : Sulfanyl group enhances nucleophilicity.

| Parameter | This compound | Ethyl 2-(4-Chlorophenoxy)acetoacetate |

|---|---|---|

| Functional Group | Chlorosulfonyl | Phenoxy |

| Key Reactivity | Electrophilic substitution | Nucleophilic aromatic substitution |

Biological Activity

Ethyl 2-(chlorosulfonyl)acetate (CAS Number: 55896-93-0) is an organosulfur compound characterized by the presence of a chlorosulfonyl group, which significantly influences its biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications in medicinal chemistry.

- Molecular Formula : CHClOS

- Molecular Weight : Approximately 192.62 g/mol

- Structure : The compound consists of an ethyl acetate moiety attached to a chlorosulfonyl functional group. This structure allows for electrophilic interactions with various biological molecules.

Synthesis

This compound can be synthesized through several methods, typically involving the reaction of ethyl chloroacetate with chlorosulfonic acid or other chlorosulfonylating agents. A common synthetic route includes:

-

Starting Materials :

- Ethyl chloroacetate

- Chlorosulfonic acid or phosphorus oxychloride (POCl)

-

Procedure :

- Mix ethyl chloroacetate with POCl and heat at 80 °C for several hours.

- The reaction yields this compound with moderate to high purity depending on the reaction conditions.

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi through mechanisms that may involve disruption of cellular processes or direct interaction with microbial enzymes .

Cytotoxicity and Anticancer Activity

Recent research has highlighted the cytotoxic effects of this compound on cancer cell lines. Notably, it has been tested against human cancer cell lines including:

- HT-29 (colorectal cancer)

- MDA-MB-231 (breast cancer)

- A549 (lung cancer)

The compound demonstrated significant cytotoxicity with IC values in the low micromolar range, indicating its potential as an anticancer agent .

| Cell Line | IC (µM) | Effectiveness |

|---|---|---|

| HT-29 | 5–10 | High |

| MDA-MB-231 | 5–10 | High |

| A549 | 8–15 | Moderate to High |

The mechanism by which this compound exerts its biological effects appears to involve:

- Electrophilic Interactions : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of enzymatic activity.

- Disruption of Cellular Functions : By modifying key biological macromolecules, the compound may disrupt critical cellular processes such as proliferation and apoptosis in cancer cells .

Case Studies

-

Study on Anticancer Activity :

A study evaluated the effectiveness of this compound against several cancer cell lines. Results indicated that compounds derived from this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics, with specific derivatives showing improved selectivity towards tumor cells over normal cells . -

Antimicrobial Testing :

In another investigation, this compound was tested against a range of bacterial strains, demonstrating significant inhibition rates that suggest potential for development into an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Ethyl 2-(chlorosulfonyl)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via chlorosulfonation of ethyl acetoacetate derivatives. Key optimization parameters include temperature control (0–25°C), solvent selection (e.g., acetonitrile or dichloromethane), and stoichiometric ratios of reactants. For example, in sulfonamide derivative synthesis, reactions with substituted anilines (e.g., 2,4,6-trimethoxyaniline) under anhydrous conditions yield 78–80% product purity, confirmed by NMR and HRMS . Side reactions, such as hydrolysis of the chlorosulfonyl group, are minimized by avoiding moisture and using inert atmospheres.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Structural characterization employs:

- 1H/13C NMR : Key signals include the ethyl ester triplet (δ 1.33–1.36 ppm) and sulfamoyl CH2 singlet (δ 3.90–3.94 ppm) .

- HRMS : Accurate mass determination (e.g., [M+H]+ = 334.0906 for C13H19NO7S) ensures molecular formula verification .

- IR Spectroscopy : Absorption bands for sulfonyl chloride (1369–1333 cm⁻¹) and ester carbonyl (1736 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactive chlorosulfonyl group, stringent safety measures include:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation of toxic fumes (e.g., HCl, SO2) .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic decomposition .

- Storage : Keep in airtight containers under dry, cool conditions (<25°C) to inhibit hydrolysis .

Advanced Research Questions

Q. How can reaction pathways involving this compound be optimized for high-yield sulfonamide derivatives?

Optimization strategies include:

- Substrate-Specific Solubility : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by aromatic amines, improving yields to >80% .

- Catalytic Additives : Use of triethylamine or DMAP as acid scavengers mitigates side reactions (e.g., ester hydrolysis) .

- Kinetic Control : Stepwise addition of reactants at 0°C minimizes polysubstitution or dimerization .

Q. What computational methods are suitable for modeling the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the sulfonyl chloride moiety. Molecular docking studies with target proteins (e.g., microtubule-associated enzymes) can rationalize its role in synthesizing anticancer agents like (E)-N-aryl-2-arylethenesulfonamides .

Q. How do steric and electronic effects of substituents on aromatic amines influence sulfonylation with this compound?

- Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents (e.g., 4-fluoro-3-nitroaniline) accelerate reactions due to increased amine nucleophilicity, yielding >78% product .

- Steric Hindrance : Bulky substituents (e.g., perfluorophenyl) reduce yields by impeding access to the sulfonyl chloride site .

Q. What are the common byproducts or degradation products of this compound, and how are they identified?

- Hydrolysis Byproducts : Ethyl 2-sulfoacetate (identified via LC-MS, m/z 181.02 [M-H]⁻) forms in aqueous conditions .

- Thermal Decomposition : Heating above 100°C releases SO2 and HCl, detectable via gas chromatography-mass spectrometry (GC-MS) .

Q. How does this compound compare to other sulfonylating agents (e.g., chlorosulfonic acid) in terms of selectivity and stability?

- Selectivity : this compound offers better regioselectivity in sulfonamide formation due to its ester group stabilizing the transition state, unlike chlorosulfonic acid, which risks over-sulfonation .

- Stability : Less hygroscopic than chlorosulfonic acid, enabling easier handling in anhydrous organic syntheses .

Q. Methodological Considerations

Q. How are competing reactions (e.g., ester hydrolysis vs. sulfonamide formation) managed during synthesis?

- pH Control : Neutral to slightly basic conditions (pH 7–8) favor sulfonamide formation while suppressing ester hydrolysis .

- Protecting Groups : Temporary protection of reactive amines (e.g., Boc groups) prevents undesired side reactions .

Q. What chromatographic techniques are optimal for purifying this compound derivatives?

Properties

IUPAC Name |

ethyl 2-chlorosulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCZKKQRUBQFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481258 | |

| Record name | ethyl (chlorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55896-93-0 | |

| Record name | ethyl (chlorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(chlorosulfonyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.